molecular formula C17H15ClN2O4S B2987935 N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 301235-75-6

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2987935
CAS No.: 301235-75-6
M. Wt: 378.83
InChI Key: UUDIANQHGYMPMH-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide” is a chemical compound that has been studied for its various properties . It is a derivative of benzothiazole .


Synthesis Analysis

The synthesis of this compound has been achieved through various synthetic pathways. For instance, one method involves the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key functional groups. The compound contains a benzothiazole ring, which is a heterocyclic compound . It also contains a carboxamide group .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the synthesis of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using various techniques. For instance, IR spectroscopy has been used to identify functional groups present in the compound . NMR spectroscopy has also been used to analyze the compound’s structure .

Scientific Research Applications

Polymer Synthesis

One application of related compounds includes the synthesis of hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid. These polymers have potential applications in materials science due to their unique branching structure and properties (Kricheldorf & Loehden, 1995).

Antiviral Activities

Derivatives of N-(6-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide have been studied for their antiviral activities. In one study, 5-chlorobenzotriazole derivatives showed significant potency against various viruses, indicating the potential for these compounds in antiviral drug development (Ibba et al., 2018).

Pharmacological Evaluation

Another application is found in the pharmacological evaluation of 4-thiazolidinone derivatives as anticonvulsant agents, where certain derivatives demonstrated significant activity, highlighting the therapeutic potential of these compounds (Faizi et al., 2017).

Synthetic Chemistry

In synthetic chemistry, N-aryl-2-chloroacetamides serve as electrophilic building blocks for the formation of thiazolo[3,2-a]pyrimidinone products. This demonstrates the utility of related compounds in the synthesis of complex molecules with potential applications across various fields of chemistry and pharmacology (Janardhan et al., 2014).

Future Directions

The future directions for research on this compound could involve further exploration of its antimicrobial properties . Additionally, more research could be done to fully understand its mechanism of action and to develop new drugs based on its structure .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)16(21)20-17-19-11-5-4-10(18)8-14(11)25-17/h4-8H,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDIANQHGYMPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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